2-(5-bromo-tiofen-2-il)-3-cloroquinoxalina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

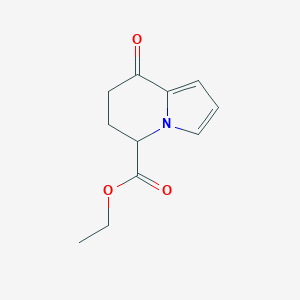

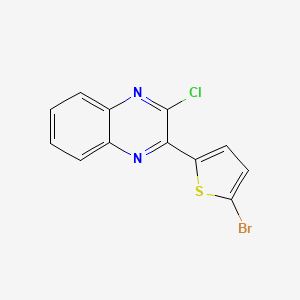

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is a compound that likely contains a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The compound is further substituted with a bromine atom on a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a chlorine atom on the quinoxaline moiety. This structure suggests potential for interesting chemical properties and reactivity due to the presence of halogens and heterocycles, which are often seen in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline can involve palladium-catalyzed coupling reactions, as seen in the synthesis of 2'-deoxyuridines with heterocyclic substituents . Although the exact synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of palladium catalysis for coupling bromothiophene derivatives with other aromatic systems to construct the quinoxaline scaffold.

Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is not directly analyzed in the provided papers. However, the NMR spectra of related bromo- and chloro-thiolene compounds have been studied, showing that they exist almost exclusively in their stated forms . This suggests that the molecular structure of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline would likely be stable and could be characterized using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of bromo- and chloro-substituted thiophenes has been observed, with 5-bromo-3-thiolene-2-one undergoing an allylic rearrangement to 3-bromo-3-thiolene-2-one . This indicates that the bromo-substituent in 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline may also be prone to similar rearrangements or participate in further chemical reactions, potentially affecting the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline are not directly reported in the provided papers. However, the presence of bromo and chloro substituents typically influences properties such as melting point, boiling point, and solubility. For instance, the Schiff base ligand and its metal complexes derived from a bromo-indolinone structure have been characterized by various techniques, indicating that such compounds can exhibit different geometries and stability constants . These findings could be extrapolated to suggest that 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline may also form stable complexes with metals and possess distinct physical properties that could be explored in further studies.

Aplicaciones Científicas De Investigación

Ciencia de Materiales

Las propiedades optoelectrónicas de la 2-(5-bromo-tiofen-2-il)-3-cloroquinoxalina se están explorando para posibles aplicaciones en la ciencia de materiales. Los estudios sugieren que puede exhibir:

Comportamiento semiconductor: Esta característica podría hacerlo adecuado para su uso en electrónica orgánica como transistores y células solares.

Aplicaciones de sensores: El compuesto se ha incorporado en materiales para su uso en sensores . Las aplicaciones específicas y la efectividad de estos sensores son objeto de investigación en curso.

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been synthesized via the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the compound’s interaction with its targets .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is a key process in various biochemical pathways .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, used in the synthesis of similar compounds, is known to be environmentally benign .

Propiedades

IUPAC Name |

2-(5-bromothiophen-2-yl)-3-chloroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAARIDXUAAZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384302 |

Source

|

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66078-66-8 |

Source

|

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)